molecular formula C22H17F2N3O B5228325 1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine

1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine

Cat. No. B5228325
M. Wt: 377.4 g/mol
InChI Key: BIIHPIFMNGPIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine, also known as Lasmiditan, is a novel drug that has recently gained attention due to its potential therapeutic use in the treatment of migraine headaches.

Mechanism of Action

1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine works by selectively activating the 5-HT1F receptor, which is expressed in the trigeminal nerve and is believed to play a role in the pathophysiology of migraine headaches. Activation of this receptor leads to inhibition of the release of neuropeptides, such as calcitonin gene-related peptide (CGRP), that are involved in the initiation and maintenance of migraine attacks.
Biochemical and physiological effects:
1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of CGRP and other neuropeptides, which are involved in the initiation and maintenance of migraine attacks. It has also been shown to reduce the activity of the trigeminal nerve, which is believed to play a role in the pathophysiology of migraine headaches.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine in lab experiments is that it is a selective 5-HT1F receptor agonist, which means that it can be used to study the role of this receptor in the pathophysiology of migraine headaches. One limitation of using 1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine in lab experiments is that it is a relatively new drug, and there is still much that is not known about its pharmacology and mechanism of action.

Future Directions

There are several future directions for research on 1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine. One area of research is to further elucidate its mechanism of action and pharmacology. Another area of research is to investigate its potential use in the treatment of other neurological disorders, such as cluster headaches. Additionally, there is a need for further research on the safety and efficacy of 1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine in clinical trials.

Synthesis Methods

The synthesis of 1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction of 2,4-difluorophenol with 3-chloropyridine in the presence of a base to form 2-(2,4-difluorophenoxy)-3-pyridinecarboxylic acid. This intermediate is then converted to the corresponding amide using N,N-dimethylformamide and thionyl chloride. The amide is then reduced to the corresponding amine using lithium aluminum hydride. Finally, the amine is reacted with 5-isoquinolinylmethylchloride to form 1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine.

Scientific Research Applications

1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine has been the subject of extensive scientific research due to its potential therapeutic use in the treatment of migraine headaches. It has been shown to be effective in reducing the severity and duration of migraine attacks in clinical trials. 1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine works by selectively activating the 5-HT1F receptor, which is believed to play a role in the pathophysiology of migraine headaches.

properties

IUPAC Name

1-[2-(2,4-difluorophenoxy)pyridin-3-yl]-N-(isoquinolin-5-ylmethyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O/c23-18-6-7-21(20(24)11-18)28-22-17(5-2-9-27-22)14-26-13-16-4-1-3-15-12-25-10-8-19(15)16/h1-12,26H,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIHPIFMNGPIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)CNCC3=C(N=CC=C3)OC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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